molecular formula C15H13FN2O3S B14217291 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide CAS No. 823789-69-1

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide

Cat. No.: B14217291
CAS No.: 823789-69-1
M. Wt: 320.3 g/mol
InChI Key: DPEONGKRFZTQMM-UHFFFAOYSA-N
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Description

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H13FN2O3S It is characterized by the presence of a fluorinated nitrophenyl group attached to a sulfanyl linkage, which is further connected to a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide typically involves the following steps:

    Thiol Formation: The nitro-substituted fluorobenzene is then reacted with a thiol reagent, such as thiourea, under basic conditions to form the corresponding thiol derivative.

    Amidation: The thiol derivative is subsequently reacted with N,N-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit Enzymes: The nitrophenyl and sulfanyl groups can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Fluoro-2-nitrophenyl)sulfanyl]benzamide: Lacks the dimethyl groups on the benzamide moiety.

    2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N-methylbenzamide: Contains only one methyl group on the benzamide moiety.

    2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-diethylbenzamide: Contains ethyl groups instead of methyl groups on the benzamide moiety.

Uniqueness

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide is unique due to the presence of both the fluorinated nitrophenyl group and the dimethylbenzamide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

823789-69-1

Molecular Formula

C15H13FN2O3S

Molecular Weight

320.3 g/mol

IUPAC Name

2-(5-fluoro-2-nitrophenyl)sulfanyl-N,N-dimethylbenzamide

InChI

InChI=1S/C15H13FN2O3S/c1-17(2)15(19)11-5-3-4-6-13(11)22-14-9-10(16)7-8-12(14)18(20)21/h3-9H,1-2H3

InChI Key

DPEONGKRFZTQMM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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